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Compound of Interest

Compound Name: 4-Chloro-7-methoxyquinazoline

Cat. No.: B1591868

4-Chloro-7-methoxyquinazoline serves as a critical building block in the synthesis of
numerous biologically active molecules, most notably as a precursor to potent tyrosine kinase
inhibitors used in oncology.[1] The purity, identity, and stability of this intermediate directly
impact the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API).
Therefore, a multi-faceted analytical characterization is not merely a procedural step but a
foundational requirement for regulatory compliance and successful drug development.

This guide establishes a self-validating system of analysis, where orthogonal techniques are
integrated to provide a complete and unambiguous profile of the molecule. Each method is
chosen for its ability to answer specific questions about the compound's structure, purity, and
physicochemical properties.

Physicochemical Properties

A foundational step in any characterization is the documentation of the compound's basic
physicochemical properties.
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Property Value Source

) 4-Chloro-7-
Chemical Name , _ [2]
methoxyquinazoline

CAS Number 68500-37-8 [3]
Molecular Formula C10HsCINO [3]
Molecular Weight 193.63 g/mol [3]
Monoisotopic Mass 193.02944 Da [3]
COC1=CC2=C(C=C1)C(=NC=
SMILES [2]
N2)Cl
UKTYNFPTZDSBLR-
InChlKey [3]

UHFFFAOYSA-N

Chromatographic Analysis: Purity and Impurity
Profiling by HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity
of 4-Chloro-7-methoxyquinazoline. Its primary function is to separate the main compound
from any process-related impurities, starting materials, or degradation products. A well-
developed reversed-phase HPLC method provides quantitative data on purity and is essential
for batch release and stability studies.

Causality of Method Selection

The choice of a reversed-phase C18 column is based on its wide applicability and excellent
resolving power for aromatic heterocyclic compounds like quinazolines.[4] A gradient elution is
often preferred over isocratic elution for research and development as it can effectively
separate impurities with a broad range of polarities, which might be present in early-stage
synthetic batches.[4] UV detection is selected due to the strong chromophore of the
quinazoline ring system.

Experimental Protocol: Reversed-Phase HPLC
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This protocol is adapted from established methods for closely related quinoline and quinazoline
derivatives.[4][5]

e Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column
oven, and a UV/Vis detector.

e Column: InertSustain C18 (250 mm x 4.6 mm, 5 um) or equivalent.

» Mobile Phase Preparation:

o Mobile Phase A: HPLC-grade Water.

o Mobile Phase B: Methanaol.

e Sample Preparation:

o Accurately weigh approximately 5 mg of 4-Chloro-7-methoxyquinazoline.

o Dissolve in a suitable solvent like methanol or a methanol/DMF mixture to a final
concentration of 0.2-0.5 mg/mL.[5]

o Filter the solution through a 0.45 um syringe filter before injection.

o Chromatographic Conditions:

Parameter Condition

Flow Rate 1.0 mL/min

Injection Volume 10 pL

Column Temperature 30°C

Detection Wavelength 254 nm (or 220 nm for lower-level impurities)[5]
Run Time 20 minutes

0-2 min (10% B), 2-15 min (10% to 90% B), 15-
Gradient Elution 17 min (90% B), 17-18 min (90% to 10% B), 18-
20 min (10% B)
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o Data Analysis:
o Identify the main peak corresponding to 4-Chloro-7-methoxyquinazoline.

o Calculate the area percent purity: % Purity = (Area of Main Peak / Total Area of All Peaks)
*100.

o Ensure the system suitability criteria (e.qg., tailing factor < 1.5, resolution > 2.0 between the
main peak and closest impurity) are met.[4]

Visualization: HPLC Purity Workflow
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Caption: Workflow for HPLC Purity Analysis.

Spectroscopic and Spectrometric Structural
Confirmation

While HPLC confirms purity, a combination of spectroscopic techniques is required to
unequivocally confirm the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for elucidating the precise structure of
an organic molecule. *H NMR provides information on the number and environment of protons,
while 13C NMR reveals the carbon skeleton. For quinazoline derivatives, 2D NMR techniques
like HSQC and HMBC can be invaluable for assigning specific proton and carbon signals,
especially for complex substitution patterns.[6][7]

Protocol: 1H and 3C NMR
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o Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent
(e.g., CDCIs or DMSO-ds). The choice of solvent is critical; DMSO-ds is often used for its
ability to dissolve a wide range of compounds.

e Instrumentation: A 400 MHz or higher field NMR spectrometer.
e Acquisition:

o 'H NMR: Acquire a standard proton spectrum. Typical chemical shifts (d) for related 7-
methoxy-quinazoline/quinoline structures are observed in specific regions.[8][9]

o 13C NMR: Acquire a proton-decoupled carbon spectrum.
o Expected Chemical Shifts (in CDCls, estimated based on similar structures[3][9]):

o H NMR: 8 ~8.7-8.0 ppm (aromatic protons on the quinazoline ring), ~7.5-7.2 ppm
(aromatic protons), ~4.0 ppm (singlet, 3H, -OCH3).

o 13C NMR: & ~167-150 ppm (quaternary carbons of the heterocyclic ring), ~140-105 ppm
(aromatic carbons), ~56 ppm (-OCHs).

Mass Spectrometry (MS)

Trustworthiness: Mass spectrometry validates the molecular weight of the compound, providing
a fundamental check of its identity. High-Resolution Mass Spectrometry (HRMS) is particularly
trustworthy as it can determine the elemental composition to within a few parts per million,
leaving little room for ambiguity.[6][8]

Protocol: ESI-MS

o Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a solvent
compatible with electrospray ionization (ESI), such as methanol or acetonitrile.

e Instrumentation: An ESI mass spectrometer (e.g., Q-TOF or Orbitrap for HRMS).

e Analysis: Infuse the sample directly or via an LC inlet. Acquire the spectrum in positive ion
mode.
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o Data Interpretation:
o Look for the protonated molecular ion [M+H]*.

o For 4-Chloro-7-methoxyquinazoline (C10HsCINO), the expected monoisotopic mass is
193.0294. The ESI-MS spectrum should show a prominent peak at m/z = 194.037.

o Observe the characteristic isotopic pattern for a chlorine-containing compound (an [M+2]
peak approximately one-third the intensity of the M peak).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: FT-IR spectroscopy is a rapid and non-destructive technique used to
identify the functional groups present in a molecule. For 4-Chloro-7-methoxyquinazoline, FT-
IR can confirm the presence of the aromatic rings, C-O ether linkage, and C-Cl bond.[10]

Protocol: KBr Pellet Method

o Sample Preparation: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the
mixture thoroughly and press it into a transparent pellet using a hydraulic press.

e Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum,
typically over a range of 4000-400 cm~1.

o Expected Characteristic Absorption Bands (cm™1):
o ~3100-3000: Aromatic C-H stretching.
o ~1620-1500: C=C and C=N stretching of the quinazoline ring.[8]
o ~1250-1200: Aryl-O-CHs asymmetric C-O stretching.
o ~1050-1000: Aryl-O-CHs symmetric C-O stretching.

o ~850-750: C-Cl stretching.

Thermal and Structural Integrity
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These methods probe the solid-state properties of the compound, which are critical for
formulation and processing.

Thermal Analysis (DSC & TGA)

Trustworthiness: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis
(TGA) provide quantitative data on the thermal properties of a material.[11] DSC is used to
determine the melting point and heat of fusion, which are indicators of purity and crystalline
form. TGA measures changes in mass as a function of temperature, revealing thermal stability
and decomposition profiles.[12]

Protocol: DSC and TGA
¢ Instrumentation: A calibrated DSC and TGA instrument.

o Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan (for DSC)
or a ceramic/platinum pan (for TGA).

e DSC Conditions:
o Heat the sample under a nitrogen atmosphere (flow rate ~50 mL/min).

o Use a heating rate of 10 °C/min from ambient temperature to a point well past the melting
transition.

o An endothermic peak will correspond to the melting of the substance. The onset
temperature is typically reported as the melting point.

e TGA Conditions:
o Heat the sample under a nitrogen atmosphere (flow rate ~50 mL/min).
o Use a heating rate of 10 °C/min from ambient temperature to ~600 °C.

o A step-wise loss of mass indicates decomposition. The onset temperature of
decomposition is a measure of thermal stability.

Visualization: Integrated Characterization Workflow
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This diagram illustrates how the different analytical techniques are integrated to build a
complete profile of 4-Chloro-7-methoxyquinazoline.

Secondary Analysis: Structural Confirmation
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Caption: Integrated workflow for comprehensive characterization.

Safety and Handling Precautions

Based on safety data for quinoline and quinazoline derivatives, appropriate handling
procedures are mandatory.[13][14]
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e Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye
irritation/damage. May cause respiratory irritation.[13][14]

e Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side
shields or goggles, and a lab coat. Handle only in a well-ventilated area or a chemical fume
hood.

» Handling: Avoid breathing dust. Avoid contact with skin and eyes. Do not eat, drink, or smoke
when using this product. Wash hands thoroughly after handling.

o Storage: Store in a tightly closed container in a dry and well-ventilated place.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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